5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride

Overview

Description

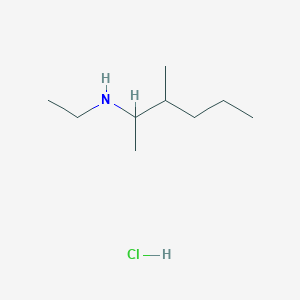

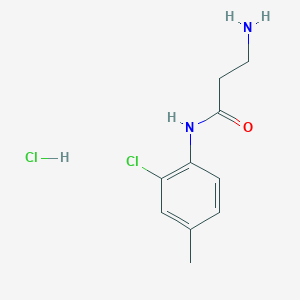

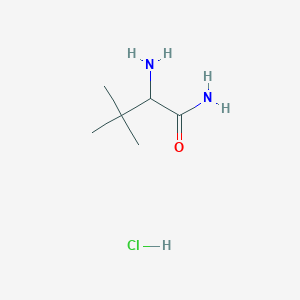

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride, also known as DFMA, is a crystalline organic compound that belongs to the family of benzoic acid derivatives. It has a molecular weight of 239.61 . The compound is in powder form and is typically stored at room temperature .

Molecular Structure Analysis

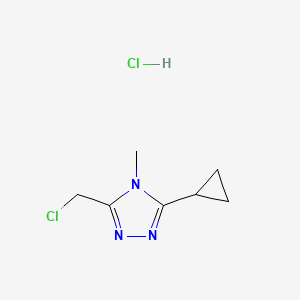

The InChI code for 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride is1S/C8H7F2NO3.ClH/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13;/h1-3,8H,11H2,(H,12,13);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Pharmaceutical Research

This compound, with the CAS number 1269152-29-5 , is utilized in pharmaceutical research due to its potential as a building block for more complex molecules. Its unique structure, which includes a difluoromethoxy group, makes it a valuable precursor in synthesizing novel drug candidates, particularly those targeting receptor sites where the difluoromethoxy group may enhance binding affinity or selectivity .

Material Science

In material science, this chemical serves as an intermediate in the development of new polymeric materials. The presence of both amino and carboxylic acid functional groups allows for cross-linking, which can be exploited to create polymers with specific mechanical and thermal properties .

Chemical Synthesis

The compound is a key ingredient in chemical synthesis, where it’s used to introduce the difluoromethoxy phenyl ring into larger molecules. This can significantly alter the physical and chemical properties of the resultant compounds, such as increasing their stability or modifying their electronic characteristics .

Analytical Chemistry

In analytical chemistry, 5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride can be used as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in various analytical techniques .

Chromatography

This compound may find applications in chromatography as a derivatization agent. Its reactive groups can interact with other substances, potentially aiding in the separation and identification of complex mixtures by altering retention times or improving detection sensitivity .

Life Sciences

In life sciences, researchers can employ this compound in molecular biology studies. It could be used to modify nucleic acids or proteins, helping to elucidate their functions or interactions within biological systems .

Cancer Research

The difluoromethoxy group is of particular interest in cancer research. Compounds containing this moiety are being investigated for their potential anti-cancer properties, as they may interfere with the metabolic pathways of cancer cells .

Environmental Science

Lastly, in environmental science, this compound’s degradation products and their environmental fate can be studied. Understanding how it breaks down and interacts with other environmental chemicals is crucial for assessing its ecological impact and designing greener chemical processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust, wash thoroughly after handling, and wear protective gloves/eye protection .

properties

IUPAC Name |

5-amino-2-(difluoromethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3.ClH/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13;/h1-3,8H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLJVLCLLWGPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(difluoromethoxy)benzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Azepan-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1522897.png)

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline hydrochloride](/img/structure/B1522900.png)